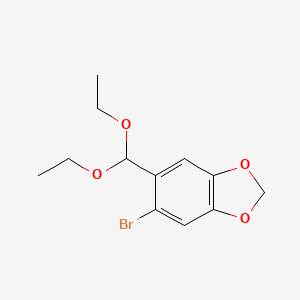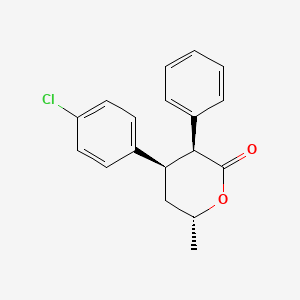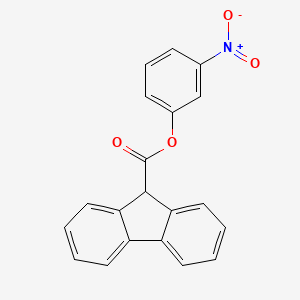
3-Nitrophenyl 9H-fluorene-9-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitrophenyl 9H-fluorene-9-carboxylate is an organic compound that combines a nitrophenyl group with a fluorene carboxylate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitrophenyl 9H-fluorene-9-carboxylate typically involves the esterification of 9H-fluorene-9-carboxylic acid with 3-nitrophenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes. These processes would utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems for monitoring and controlling reaction parameters would be essential for industrial-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Nitrophenyl 9H-fluorene-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
3-Nitrophenyl 9H-fluorene-9-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a drug intermediate in pharmaceutical synthesis.
Mécanisme D'action
The mechanism of action of 3-Nitrophenyl 9H-fluorene-9-carboxylate largely depends on its application. In organic electronics, its unique electronic properties facilitate charge transport and light emission. In biological systems, the nitrophenyl group can interact with specific molecular targets, potentially altering cellular processes. The exact pathways and molecular targets would vary based on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
9H-Fluorene-9-carboxylic acid: A precursor in the synthesis of 3-Nitrophenyl 9H-fluorene-9-carboxylate.
3-Nitrophenol: Another precursor used in the synthesis.
9-Hydroxy-9-fluorenecarboxylic acid: A related compound with similar structural features
Uniqueness
This compound is unique due to the combination of the nitrophenyl and fluorene carboxylate groups, which impart distinct electronic and structural properties. This uniqueness makes it valuable in applications requiring specific electronic characteristics, such as in organic electronics and as intermediates in pharmaceutical synthesis.
Propriétés
Numéro CAS |
75761-85-2 |
|---|---|
Formule moléculaire |
C20H13NO4 |
Poids moléculaire |
331.3 g/mol |
Nom IUPAC |
(3-nitrophenyl) 9H-fluorene-9-carboxylate |
InChI |
InChI=1S/C20H13NO4/c22-20(25-14-7-5-6-13(12-14)21(23)24)19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)19/h1-12,19H |
Clé InChI |
YYZPBCCLVWCZGJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(=O)OC4=CC=CC(=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


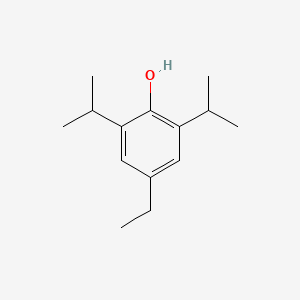
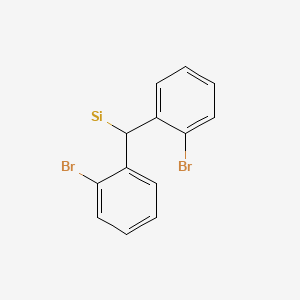
![5-[5-(3-chlorophenyl)furan-2-yl]-2H-tetrazole](/img/structure/B14449968.png)
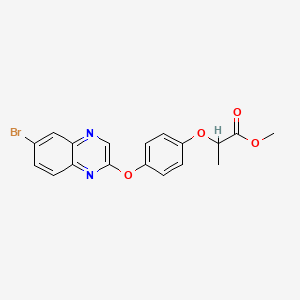




![(7-Oxabicyclo[4.1.0]hept-3-en-1-yl)methanol](/img/structure/B14449991.png)
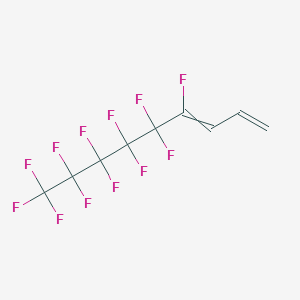
![5'-O-Acetyl-3'-O-[bis(4-methoxyphenyl)(phenyl)methyl]thymidine](/img/structure/B14450003.png)

